molecular formula C8H12O3S B12886381 2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol CAS No. 61212-14-4

2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol

Cat. No.: B12886381
CAS No.: 61212-14-4
M. Wt: 188.25 g/mol
InChI Key: JEVGSQBIMDRVSK-UHFFFAOYSA-N
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Description

2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol is an organic compound that features a furan ring substituted with a methoxy group and a thioether-linked ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol typically involves the reaction of 5-methoxyfuran-2-carbaldehyde with a thiol compound, followed by reduction. One common method includes:

    Formation of Thioether Linkage: Reacting 5-methoxyfuran-2-carbaldehyde with a thiol, such as ethanethiol, in the presence of a base like sodium hydroxide.

    Reduction: The resulting thioether aldehyde is then reduced using a reducing agent like sodium borohydride to yield 2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be further reduced to modify the furan ring or the thioether linkage.

    Substitution: The methoxy group on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified furan derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence oxidative stress pathways, potentially exhibiting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    2-Furylmethanethiol: Similar structure but lacks the methoxy group and ethanol moiety.

    5-Methoxy-2-furancarboxaldehyde: Similar furan ring with a methoxy group but different functional groups.

    2-(Methylthio)ethanol: Contains a thioether and ethanol moiety but lacks the furan ring.

Uniqueness

2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol is unique due to the combination of its furan ring, methoxy group, and thioether-linked ethanol moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

61212-14-4

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

2-[(5-methoxyfuran-2-yl)methylsulfanyl]ethanol

InChI

InChI=1S/C8H12O3S/c1-10-8-3-2-7(11-8)6-12-5-4-9/h2-3,9H,4-6H2,1H3

InChI Key

JEVGSQBIMDRVSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(O1)CSCCO

Origin of Product

United States

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